Cas no 448949-66-4 ((1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride)
![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/448949-66-4x500.png)
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- (1R,2R,4S)-3-azabicyclo[2.2.1]heptane-2-carboxylic acid,hydrochloride
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride , (1S,3R,4R)-
- AKOS016844215
- CS-0053562
- DB-335856
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
- DTXSID80856067
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylicacidhydrochloride
- 448949-66-4
- P12563
- AS-51392
- YSA94966
- (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
-
- MDL: MFCD26940252
- インチ: InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1
- InChIKey: WUKAJPOKLIRLLD-KJESCUSBSA-N
- ほほえんだ: Cl.OC(=O)[C@@H]1N[C@H]2CC[C@@H]1C2
計算された属性
- せいみつぶんしりょう: 177.0556563g/mol
- どういたいしつりょう: 177.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-500MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 500MG |
¥ 4,389.00 | 2023-04-13 | |
Key Organics Ltd | AS-51392-100MG |
(1s,3r,4r)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hcl |
448949-66-4 | >95% | 100mg |
£679.00 | 2025-02-08 | |
Chemenu | CM201389-100mg |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 95% | 100mg |
$287 | 2022-09-01 | |
ChemScence | CS-0053562-100mg |
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | ≥97.0% | 100mg |
$450.0 | 2022-04-27 | |
Advanced ChemBlocks | P45600-250MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 250MG |
$735 | 2023-09-15 | |
eNovation Chemicals LLC | D635558-5G |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 5g |
$3540 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-10 G |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 10g |
¥ 48,015.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-250 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 250MG |
¥ 3,841.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-5 G |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 5g |
¥ 28,809.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-500 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 500MG |
¥ 6,402.00 | 2021-05-07 |
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochlorideに関する追加情報
The Comprehensive Overview of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, commonly referred to as azabicyclo carboxylic acid hydrochloride, is a compound with the CAS number 448949-66-4. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. The molecule's bicyclic structure and stereochemistry play pivotal roles in its biological activity, making it a subject of extensive research.
The chemical structure of this compound is characterized by a bicyclic framework with an azabicyclo[2.2.1]heptane system. The stereochemistry at positions 1S, 3R, and 4R is critical for its functionality. Recent studies have highlighted the importance of this stereochemistry in determining the compound's interaction with biological targets, such as enzymes and receptors. Researchers have employed advanced computational methods, including molecular docking and dynamics simulations, to elucidate the binding mechanisms of this compound with various protein targets.
One of the most promising applications of (1S,3R,4R)-azabicyclo carboxylic acid hydrochloride lies in its potential as a lead compound for drug discovery. Its unique bicyclic structure has shown promise in modulating key biological pathways associated with neurodegenerative diseases, inflammation, and cancer. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, preclinical studies have demonstrated its ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.
In terms of synthesis, the preparation of (1S,3R,4R)-azabicyclo carboxylic acid hydrochloride involves a multi-step process that typically includes ring-closing metathesis and stereoselective synthesis techniques. These methods ensure the preservation of the desired stereochemistry during the formation of the bicyclic system. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and scalability of this process.
The pharmacokinetic profile of this compound has been extensively studied using both in vitro and in vivo models. Results indicate that it has favorable absorption characteristics and moderate clearance rates, which are advantageous for drug delivery. Furthermore, toxicological studies have shown that it exhibits low toxicity at therapeutic concentrations, supporting its potential for clinical use.
Recent research has also explored the use of (1S,3R,4R)-azabicyclo carboxylic acid hydrochloride as a building block for constructing more complex molecular architectures. By leveraging its rigid bicyclic framework as a scaffold, chemists have developed novel analogs with enhanced bioactivity and selectivity towards specific targets.
In conclusion, (1S,3R,4R)-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride represents a significant advancement in organic chemistry and pharmacology due to its unique structural features and promising therapeutic potential. Continued research into its properties and applications is expected to yield further insights into its role as a valuable tool in drug discovery.
448949-66-4 ((1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride) 関連製品
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